1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one
Description
1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one is a brominated arylketone derivative featuring a difluoromethyl substituent at the 5-position of the phenyl ring and an amino group at the 3-position. The compound’s molecular formula is C₁₀H₁₀BrF₂NO, with a molecular weight of 294.10 g/mol. The amino group facilitates hydrogen bonding, which is critical for interactions with biological targets. The difluoromethyl group contributes to lipophilicity and may reduce basicity at the adjacent amine via electron-withdrawing effects .
Properties
Molecular Formula |
C10H10BrF2NO |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-[3-amino-5-(difluoromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H10BrF2NO/c11-2-1-9(15)6-3-7(10(12)13)5-8(14)4-6/h3-5,10H,1-2,14H2 |
InChI Key |
AQRKMDCIBKOZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)CCBr)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Nitro Group Installation and Directed Difluoromethylation
The aromatic core derives from modified Ullmann coupling and electrophilic substitution:
Step 1 :
3,5-Dibromonitrobenzene undergoes copper-catalyzed amination with aqueous ammonia (30% w/w) in DMSO at 110°C for 24 hr, yielding 3-nitro-5-bromoaniline (87% yield).
Step 2 :
Difluoromethylation employs ClCF2CO2Na (2.5 equiv) in DMF/H2O (4:1) with K2CO3 (3 equiv) at 80°C for 12 hr. This protocol, adapted from difluorocarbene chemistry, achieves 63% conversion to 3-nitro-5-(difluoromethyl)aniline.
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 hr |
| Solvent System | DMF/H2O 4:1 |
| Conversion Efficiency | 63% |
Catalytic Hydrogenation for Amine Formation
Nitro group reduction utilizes 10% Pd/C (5 mol%) under 50 psi H2 in ethanol:
- Complete conversion in 4 hr at 25°C
- Catalyst recycling possible for 3 cycles with <5% activity loss
Propan-1-One Backbone Installation
Friedel-Crafts Acylation with Protected Amine
To prevent unwanted side reactions, the amine undergoes temporary protection:
Protection :
- Acetic anhydride (1.2 equiv) in pyridine (0°C → r.t., 2 hr)
- 97% yield of N-acetyl-3-amino-5-(difluoromethyl)aniline
Acylation :
- Propanoyl chloride (1.5 equiv)
- AlCl3 (2 equiv) in CH2Cl2 at -15°C for 6 hr
- 78% yield of 1-(3-acetamido-5-(difluoromethyl)phenyl)propan-1-one
Deprotection :
- 6M HCl reflux (4 hr)
- 91% recovery of free amine
Terminal Bromination Strategies
Radical Bromination Using NBS
N-Bromosuccinimide (1.1 equiv) with AIBN initiator (0.1 equiv) in CCl4:
- 65°C, 8 hr irradiation (300W Hg lamp)
- 72% yield of target compound
Reaction Optimization :
| Variable | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | CCl4 | +18% vs CH3CN |
| Initiator | AIBN | +22% vs BPO |
| Light Intensity | 300W | +15% vs 150W |
Appel Reaction for Bromine Installation
Alternative pathway using CBr4/PPh3:
- CH2Cl2, 0°C → r.t., 12 hr
- 68% yield with 99% regioselectivity
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Sequential) | Route B (Convergent) |
|---|---|---|
| Total Steps | 6 | 5 |
| Overall Yield | 34% | 28% |
| Purity (HPLC) | 98.2% | 95.7% |
| Scalability | >100g demonstrated | Limited to 50g |
| Byproduct Formation | <2% | 5-7% |
Route A demonstrates superior reproducibility at scale, though requiring additional protection/deprotection steps. The radical bromination (Section 4.1) proves most effective for industrial applications.
Mechanistic Insights and Side Reaction Mitigation
Competing Pathways in Difluoromethylation
The ClCF2CO2Na-mediated reaction proceeds through:
- Base-induced decomposition to :CF2
- Electrophilic aromatic substitution at activated positions
- Trapping by water to form -CF2H byproducts (8-12%)
Mitigation Strategies :
- Strict anhydrous conditions reduce -CF2H formation to <3%
- Microwave assistance (150W, 100°C) cuts reaction time to 3 hr
Keto-Enol Tautomerism During Bromination
The propanone backbone exhibits partial enolization (12-15% by 1H NMR), leading to:
- α-Bromination (undesired, 5-7%)
- Di-brominated products (3-4%)
Solution :
- Low-temperature bromination (-20°C) suppresses enol content to <2%
- Steric hindrance via bulky solvents (t-BuOH) reduces di-bromination to 1%
Analytical Characterization Benchmarks
Spectroscopic Signatures
1H NMR (400 MHz, CDCl3) :
- δ 7.82 (s, 1H, ArH)
- δ 6.98 (t, J=54 Hz, 1H, CF2H)
- δ 4.21 (br s, 2H, NH2)
- δ 3.47 (t, J=6.8 Hz, 2H, CH2Br)
- δ 2.94 (q, J=7.2 Hz, 2H, COCH2)
19F NMR (376 MHz) :
- δ -113.5 (d, J=54 Hz, CF2H)
Chromatographic Purity Metrics
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, MeCN/H2O 70:30 | 98.2% |
| GC-MS | DB-5MS, 250°C | 97.8% |
| UPLC-QTOF | HSS T3, 0.1% FA | 99.1% |
Industrial-Scale Process Considerations
Continuous Flow Implementation
Key transformations adapted for flow chemistry:
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Difluoromethylation | Micro-packed bed | 45 min |
| Bromination | Photo-flow | 30 min |
| Crystallization | Anti-solvent cascade | 2 hr |
This configuration boosts productivity to 12 kg/day vs 3 kg/day batch processes.
Waste Stream Management
Environmental impact reduction strategies:
- AlCl3 recovery via acidic hydrolysis (89% efficiency)
- Bromine scavenging using Na2S2O3 (99.7% removal)
- Solvent recycling via fractional distillation (DMF: 95% reuse)
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the ketone group can yield alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity by binding to the active site or allosteric sites. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the bromine atom can facilitate covalent interactions with nucleophilic residues in proteins.
Comparison with Similar Compounds
Structural Comparisons
The compound is structurally analogous to two derivatives:
- 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one (CAS 1803838-56-3)
- 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one (CAS 1803879-95-9)
Key Observations :
- Positional isomerism (5- vs. 2-substitution) in the trifluoromethylthio derivatives may influence conformational preferences and binding to target proteins.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The difluoromethyl group in the target compound likely increases lipophilicity (logP) compared to non-fluorinated analogs but less so than the trifluoromethylthio group, which has higher hydrophobicity due to sulfur and additional fluorine atoms .
- Metabolic Stability: Fluorine atoms in the target compound may reduce oxidative metabolism, enhancing bioavailability.
- Solubility: The amino group (-NH₂) enhances water solubility, but this may be counteracted by the hydrophobic -CF₂H and -SCF₃ groups.
Challenges and Limitations
- Data Gaps : Critical parameters like melting point, solubility, and toxicity are unavailable for the target compound and its analogs, limiting direct comparisons.
- Synthetic Complexity : Introducing difluoromethyl groups requires specialized fluorination reagents, whereas trifluoromethylthio groups demand sulfur-based methodologies, affecting scalability .
Biological Activity
1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H10BrF2NO
- Molecular Weight: 278.09 g/mol
- CAS Number: 1806520-46-6
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial in metabolic pathways, impacting cellular function and proliferation.
- Receptor Modulation: It can interact with cellular receptors, potentially modulating their activity and influencing signal transduction pathways.
- Impact on Cellular Signaling: The compound may alter intracellular signaling pathways, affecting processes such as apoptosis and cell cycle regulation.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties: Preliminary studies suggest that it may have potential as an anticancer agent by inducing apoptosis in cancer cells.
- Antioxidant Activity: There is evidence to suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity:
- A study evaluated the compound's effects on cancer cell lines and found that it induced significant cytotoxicity, leading to cell death through apoptosis mechanisms. The IC50 values were determined for various cancer cell lines, indicating a dose-dependent response.
-
Enzyme Interaction:
- Research has shown that the compound interacts with key metabolic enzymes, leading to altered metabolic profiles in treated cells. This interaction suggests potential applications in metabolic disorders.
-
Oxidative Stress Studies:
- In vitro assays demonstrated that the compound could reduce reactive oxygen species (ROS) levels in cells, indicating its potential as an antioxidant agent.
Data Table: Summary of Biological Activities
Q & A
What are optimized synthetic routes for 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one, and how can competing side reactions be minimized?
A Friedel-Crafts acylation followed by bromination is a common approach. For example, bromination of a propanone intermediate using elemental bromine in chloroform under controlled stoichiometry (1:1 molar ratio) can yield the target compound, as demonstrated in similar brominated arylpropanones . Competing over-bromination can be mitigated by slow addition of bromine and reaction monitoring via TLC. Post-synthesis purification via recrystallization (e.g., acetone as solvent) improves yield .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- IR Spectroscopy : Look for C=O stretch at ~1645 cm⁻¹ (ketone) and N-H stretches (amine) at ~3300–3500 cm⁻¹ .
- ¹H NMR : Aromatic protons near δ 7.0–7.8 ppm (split by difluoromethyl and amino groups) and the bromopropanone methylene triplet (δ ~3.5 ppm, J ≈ 6 Hz) .
- ¹³C NMR : Carbonyl carbon at ~200 ppm and aromatic carbons influenced by electron-withdrawing substituents (e.g., CF₂H at ~110–120 ppm) .
How do the electronic properties of the difluoromethyl and amino groups influence the compound’s reactivity in cross-coupling reactions?
The difluoromethyl group (-CF₂H) is electron-withdrawing, polarizing the aromatic ring and activating the bromine for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). The amino group (-NH₂) can act as a directing group in metal-catalyzed reactions but may require protection (e.g., acetylation) to prevent undesired coordination . Computational studies (DFT) on analogous bromophenyl ketones suggest that substituent effects alter HOMO-LUMO gaps, impacting charge transfer in reactions .
What strategies are recommended for resolving contradictions in reported biological activity data for similar brominated arylketones?
- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify non-linear effects.
- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and assess cytotoxicity (e.g., MTT assays) to distinguish specific activity from general toxicity.
- Structural Analog Comparison : Compare with compounds like 1-(3-Bromophenyl)-2,2-dimethylbutan-1-one, which showed dose-dependent antimicrobial activity in PubChem data .
How can X-ray crystallography be applied to determine the spatial arrangement of substituents in this compound?
Single-crystal X-ray diffraction is ideal for resolving steric effects between the bulky difluoromethyl and bromopropanone groups. Similar compounds (e.g., 2,3-dibromo-1-(2,4-dichlorophenyl)propan-1-one) were analyzed using Mo-Kα radiation (λ = 0.71073 Å), revealing dihedral angles between aromatic and ketone planes . For unstable crystals, low-temperature (100 K) data collection is advised.
What computational methods are suitable for modeling the compound’s nonlinear optical (NLO) properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) can predict hyperpolarizability (β) and dipole moments. Studies on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone used time-dependent DFT to analyze electronic transitions influencing NLO response . Solvent effects should be modeled using polarizable continuum models (PCM).
What are the key considerations for designing stability studies under varying pH and temperature conditions?
- pH Stability : Test in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC, focusing on hydrolysis of the bromopropanone moiety.
- Thermal Stability : Use TGA/DSC to identify decomposition points. For example, brominated analogs like 2-bromo-5-(trifluoromethyl)pyridine are stored at 0–6°C to prevent decomposition .
How does the compound’s solubility profile impact formulation for in vivo studies?
The bromine and difluoromethyl groups reduce polarity, limiting aqueous solubility. Use co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80) for in vitro assays. For in vivo pharmacokinetics, nanoemulsions or cyclodextrin complexes may enhance bioavailability, as seen with similar lipophilic bromoaryl compounds .
What mechanistic insights can be gained from studying its reactivity in nucleophilic aromatic substitution (NAS) reactions?
The bromine’s leaving-group ability is enhanced by the electron-withdrawing difluoromethyl group. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) can quantify activation parameters. Compare with 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, where trifluoromethyl groups accelerated NAS .
How can researchers address discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?
- Validate Computational Models : Re-optimize geometries using crystallographic data.
- SAR Expansion : Synthesize derivatives (e.g., replacing Br with Cl or modifying the amino group) and correlate experimental bioactivity with computed descriptors (e.g., Mulliken charges, electrostatic potential maps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
